
6-Iodoquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reactions of 6-Iodoquinoline-2-carbaldehyde
6-Iodoquinoline-2-carbaldehyde and its related analogs have been the subject of intense research due to their synthetic and biological significance. These compounds exhibit a wide variety of biological activities and have been used in the synthesis of biologically important compounds. For instance, derivatives synthesized from 2-chloroquinoline-3-carbaldehydes have shown potential as inhibitors of human AKT1, an enzyme associated with cancer complications. Moreover, these compounds have been used in the synthesis of heterocyclic systems such as N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives, indicating their significant role in the development of new medicinal agents (Ghanei et al., 2016).
Applications in Corrosion Inhibition and Material Protection
6-Iodoquinoline-2-carbaldehyde and its derivatives have demonstrated remarkable properties in the field of corrosion inhibition. A study involving novel quinoline derivatives revealed their excellent inhibition properties for the corrosion of mild steel in acidic solutions. The adsorption of these derivatives on metal surfaces follows the Langmuir adsorption model, indicating their high potential to protect metals against dissolution. These findings are supported by both experimental results and theoretical studies using density functional theory and molecular dynamic simulations (Lgaz et al., 2017).
Antibacterial and Antioxidant Activities
Studies have shown that 6-Iodoquinoline-2-carbaldehyde and its analogs possess significant antibacterial and antioxidant activities. For instance, microwave-assisted synthesis of 4H-chromene derivatives bearing 2-aryloxyquinoline indicated that these compounds are active against various bacterial strains and fungi, demonstrating their potential in the development of new antimicrobial agents (Sangani et al., 2013). Similarly, novel quinoline derivatives synthesized through Vilsmeier formulation exhibited potent antibacterial activity against multiple bacterial strains, as well as moderate antioxidant activity, suggesting their use as leads in drug development (Zeleke et al., 2020).
Metal Complexes and Biological Properties
The formation of metal complexes with 6-Iodoquinoline-2-carbaldehyde and its analogs has been explored due to their biological properties. For example, palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones exhibited strong antioxidant activity and demonstrated the ability to interact with DNA and bovine serum albumin. These complexes have shown promising cytotoxic activity against human lung cancer cell lines, indicating their potential in cancer treatment (Ramachandran et al., 2012).
properties
IUPAC Name |
6-iodoquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMDOHVBJTCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinoline-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)
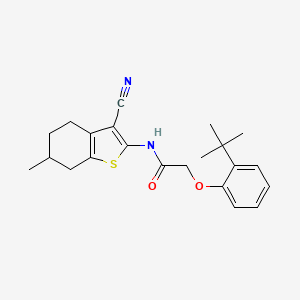
![2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2511919.png)


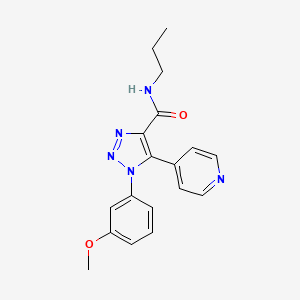
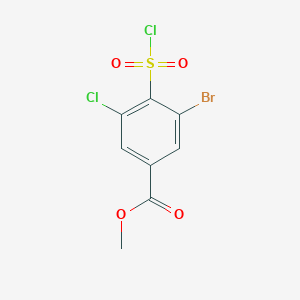
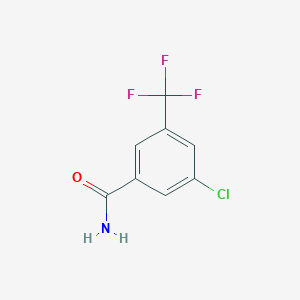
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide](/img/structure/B2511932.png)
![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)
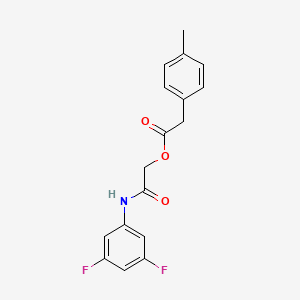
![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)
